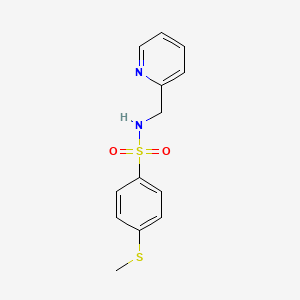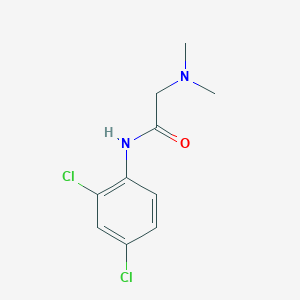![molecular formula C13H10BrN3O2S B3508921 2-[(3-BROMOPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE](/img/structure/B3508921.png)
2-[(3-BROMOPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE
Descripción general
Descripción
2-[(3-BROMOPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a methanesulfonyl group in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BROMOPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenylmethanesulfonyl chloride with 2-aminopyridine under specific conditions to form the desired imidazo[4,5-b]pyridine derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-BROMOPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methanesulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) and reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-[(3-BROMOPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial and anticancer properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2-[(3-BROMOPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects . The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 3-Bromophenyl-methyl sulfone
Uniqueness
2-[(3-BROMOPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to the presence of both a bromophenyl group and a methanesulfonyl group in its structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methylsulfonyl]-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c14-10-4-1-3-9(7-10)8-20(18,19)13-16-11-5-2-6-15-12(11)17-13/h1-7H,8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWLVCIBSZURNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CS(=O)(=O)C2=NC3=C(N2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(3,4-dimethylphenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3508841.png)
![N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B3508842.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(4-methoxybenzyl)-4-methylbenzamide](/img/structure/B3508852.png)
![methyl 2-({[(5-{[(4-bromobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3508854.png)
![3-{3-[4-(2-chloro-5-methylphenyl)-1-piperazinyl]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3508861.png)
![7-(3-Methoxyphenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-D][1,3]diazine-2,4-dione](/img/structure/B3508885.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(methylthio)benzamide](/img/structure/B3508890.png)
![N-(4-chlorophenyl)-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B3508896.png)


![N-(2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B3508930.png)
![4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B3508932.png)
![4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3508935.png)
